molecular formula C8H16O B6236400 rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis CAS No. 20588-76-5

rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis

Cat. No. B6236400
CAS RN: 20588-76-5
M. Wt: 128.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1S,3S)-3-tert-butylcyclobutan-1-ol, cis, is a cyclic alcohol that is used in various scientific research applications. It is a chiral molecule, meaning that it contains an asymmetric carbon atom, which gives it the ability to exist in two different forms, or enantiomers. This molecule is of particular interest to scientists due to its unique properties, which can be used to study the interactions of molecules in various biochemical and physiological processes.

Scientific Research Applications

Rac-(1S,3S)-3-tert-butylcyclobutan-1-ol, cis, has a variety of scientific research applications. It is commonly used as a chiral ligand in asymmetric catalysis, which is a method of synthesizing molecules with high stereoselectivity. It is also used in the study of enzyme-catalyzed reactions, as it can be used as an inhibitor to study the mechanism of action of enzymes. Additionally, it can be used as a chiral shift reagent for the analysis of chiral molecules.

Mechanism of Action

The mechanism of action of rac-(1S,3S)-3-tert-butylcyclobutan-1-ol, cis, is not yet fully understood. However, it is known that it can interact with enzymes to inhibit their function. It is believed that the molecule binds to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction. Additionally, it is believed that the molecule can also interact with other molecules in the environment, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1S,3S)-3-tert-butylcyclobutan-1-ol, cis, are not yet fully understood. However, it is known that it can interact with enzymes to inhibit their function, which can lead to changes in the biochemical and physiological processes in which the enzyme is involved. Additionally, it can interact with other molecules in the environment, such as proteins, to modulate their activity.

Advantages and Limitations for Lab Experiments

Rac-(1S,3S)-3-tert-butylcyclobutan-1-ol, cis, has several advantages for lab experiments. It is fairly easy to synthesize, and can be synthesized in high yields and with excellent stereoselectivity. Additionally, it is a chiral molecule, which makes it an ideal tool for studying the interactions of molecules in various biochemical and physiological processes. However, it is important to note that the molecule is not yet fully understood, and further research is needed to better understand its effects.

Future Directions

There are several potential future directions for research related to rac-(1S,3S)-3-tert-butylcyclobutan-1-ol, cis. One potential direction is to further study the mechanism of action of the molecule, in order to better understand how it interacts with enzymes and other molecules in the environment. Additionally, further research could be done to determine the biochemical and physiological effects of the molecule, as well as its potential applications in drug development and other medical treatments. Finally, further research could be done to develop methods for synthesizing the molecule in higher yields and with greater stereoselectivity.

Synthesis Methods

Rac-(1S,3S)-3-tert-butylcyclobutan-1-ol, cis, can be synthesized through a variety of methods, including the use of chiral catalysts, such as the Sharpless asymmetric dihydroxylation (AD) reaction. This reaction involves the use of a chiral catalyst, such as a chiral oxazoline, to promote the addition of two hydroxyl groups to an alkene. This reaction can be used to synthesize the desired product in high yields and with excellent stereoselectivity. Other methods, such as Diels-Alder reactions and enantioselective conjugate addition, can also be used to synthesize rac-(1S,3S)-3-tert-butylcyclobutan-1-ol, cis.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "tert-butylcyclobutane", "sodium hydride", "methyl iodide", "lithium aluminum hydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "tert-butylcyclobutane is reacted with sodium hydride in anhydrous ethyl acetate to form the corresponding carbanion", "the carbanion is then treated with methyl iodide to form the corresponding methylated product", "the methylated product is reduced with lithium aluminum hydride to form the corresponding alcohol", "the alcohol is then treated with acetic acid and sodium borohydride to form the corresponding acetylated product", "the acetylated product is then hydrolyzed with hydrochloric acid to form the corresponding hydroxylated product", "the hydroxylated product is then treated with sodium hydroxide and sodium sulfate to form the corresponding epoxide", "the epoxide is then opened with magnesium sulfate to form the corresponding diol", "the diol is then treated with methanol and hydrochloric acid to form the corresponding methylated product", "the methylated product is then treated with sodium hydroxide to form the final product rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis" ] }

CAS RN

20588-76-5

Product Name

rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.